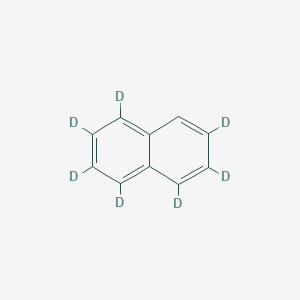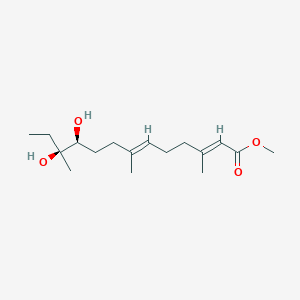
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate is a complex organic compound with the molecular formula C17H30O4 This compound is characterized by its unique structure, which includes two hydroxyl groups and multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Grignard reagents, aldol condensations, and selective oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of hydroxylated fatty acids on cellular processes.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in its structure allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,6E,10S,11S)-7-Ethyl-10-[(methylsulfonyl)oxy]-11-hydroxy-3,11-dimethyl-2,6-tridecadienoic acid methyl ester
- 2-[(2E,6E,10S,11S)-10,11-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,14-trienyl]-6-methylbenzene-1,4-diol
Uniqueness
What sets methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate apart from similar compounds is its specific arrangement of hydroxyl groups and double bonds. This unique structure allows it to participate in a distinct set of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C17H30O4 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate |
InChI |
InChI=1S/C17H30O4/c1-6-17(4,20)15(18)11-10-13(2)8-7-9-14(3)12-16(19)21-5/h8,12,15,18,20H,6-7,9-11H2,1-5H3/b13-8+,14-12+/t15-,17-/m0/s1 |
InChI-Schlüssel |
HOXCGKWFRCVENH-FOUREKQHSA-N |
Isomerische SMILES |
CC[C@@](C)([C@H](CC/C(=C/CC/C(=C/C(=O)OC)/C)/C)O)O |
Kanonische SMILES |
CCC(C)(C(CCC(=CCCC(=CC(=O)OC)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


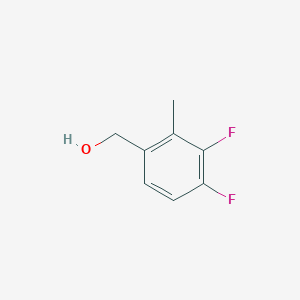
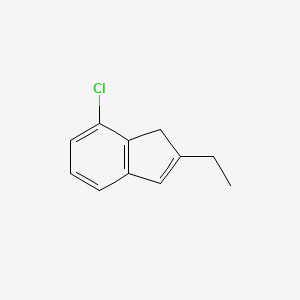
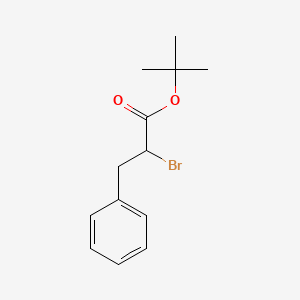
![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B1365325.png)
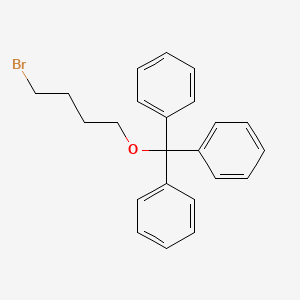

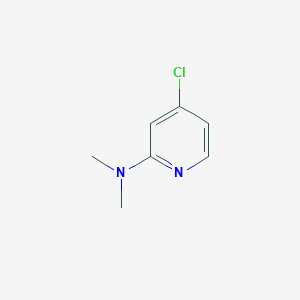
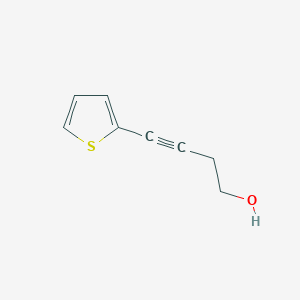
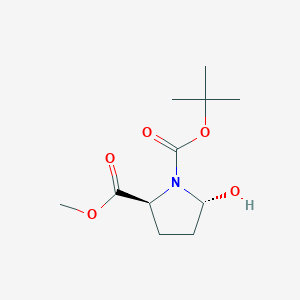
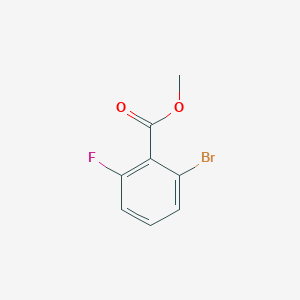

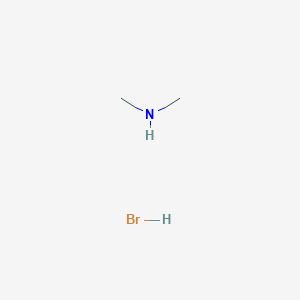
![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)
